molecular formula C11H15N3O B11741283 [(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine CAS No. 1006958-87-7

[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11741283
CAS No.: 1006958-87-7
M. Wt: 205.26 g/mol
InChI Key: QTIHLPXSMBJDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and furan rings These structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine typically involves the formation of the pyrazole and furan rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with furan-2-carbaldehyde in the presence of a suitable amine source and a catalyst. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques, which allow for better control over reaction conditions and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrazole or furan rings, while reduction could lead to the corresponding alcohols or amines .

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine is unique due to the presence of both pyrazole and furan rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings .

Properties

CAS No.

1006958-87-7

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C11H15N3O/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11/h3-7,12H,2,8-9H2,1H3

InChI Key

QTIHLPXSMBJDEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.